3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGHGFWIGKMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl group This can be achieved through the methylation of phenol derivatives under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of catalysts, solvents, and temperature control to achieve efficient synthesis. Large-scale reactors and purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed for the formation of carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe or inhibitor to study enzyme activities and protein interactions. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with biological targets, leading to the development of new drugs for various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: (S)-3-(3,5-Dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Molecular Formula: C₂₆H₂₅NO₆
- Molar Mass : 447.48 g/mol
- CAS No.: 381222-51-1
- Key Features: Contains a 3,5-dimethoxyphenyl substituent, which enhances electron-donating properties and influences π-π stacking interactions. Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group for amine protection in solid-phase peptide synthesis (SPPS). Propanoic acid backbone facilitates conjugation to resins or biomolecules.
- Applications : Primarily used as a building block in peptide synthesis, drug discovery, and antibody-drug conjugate (ADC) development .
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 3,5-dimethoxyphenyl group distinguishes the target compound from analogs with halogenated, alkylated, or hydroxylated aromatic rings. Key comparisons include:
Functional Group Modifications
Variations in the Fmoc-protected amino acid backbone influence solubility, reactivity, and conjugation efficiency:
Biological Activity
3-(3,5-Dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 381222-51-1, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.48 g/mol. The compound features a complex structure that includes a fluorene moiety and methoxy groups, which are known to influence its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO6 |
| Molecular Weight | 447.48 g/mol |
| CAS Number | 381222-51-1 |
| Purity | Not specified |
Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. Its structural components suggest potential activity as a modulator of protein interactions due to the presence of the fluorene group, which is known for its ability to stabilize certain interactions in biochemical environments.
Inhibition Studies
In a study examining the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, it was found that related compounds could effectively inhibit secretion processes at concentrations around 50 μM. Although specific data for this compound is limited, similar structures have shown significant inhibitory effects on bacterial virulence factors .
Table 2: Inhibition Concentrations of Related Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound X | 25 | T3SS inhibition |
| Compound Y | 50 | Hemolysis inhibition |
| This compound | TBD | TBD |
Case Studies
- Anticancer Activity : A study focused on similar compounds demonstrated that modifications to the methoxy groups could enhance anticancer properties by increasing apoptosis in cancer cell lines. The exact effects of our compound on cancer cells remain to be elucidated but warrant further investigation due to structural similarities .
- Neuroprotective Effects : Another area of research has explored the neuroprotective properties of compounds with similar functional groups. Preliminary results suggest potential benefits in models of neurodegeneration, indicating that this compound may also exhibit protective effects against oxidative stress .
Future Research Directions
The biological activity of this compound remains underexplored. Future studies should focus on:
- In vitro and in vivo assays to determine specific biological effects.
- Mechanistic studies to clarify how structural components affect biological pathways.
- Structure-activity relationship (SAR) analyses to identify optimal modifications for enhanced efficacy.
Q & A
Basic Research Questions
Q. How can synthesis yield be optimized for 3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid?
- Methodology :
- Stepwise Protection : Use the Fmoc (fluorenylmethoxycarbonyl) group to protect the amino group during coupling reactions. This prevents unwanted side reactions and improves regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from hours to minutes) and enhance yields by 15–20% compared to conventional heating, as demonstrated for structurally similar Fmoc-protected compounds .
- Temperature Control : Maintain temperatures between -10°C and 20°C during critical steps, such as coupling reactions, to minimize racemization and byproduct formation .
Q. What purification methods are effective for isolating this compound?
- Chromatographic Techniques :
- Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Retention times for Fmoc derivatives typically range between 8–12 minutes under these conditions .
- Column Chromatography : Employ silica gel with a solvent system of ethyl acetate/hexane (3:7 v/v) for preliminary purification. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate) .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 4.2–4.4 ppm (Fmoc-CH2), and δ 3.7–3.8 ppm (methoxy groups) .
- 13C NMR : Confirm the Fmoc carbonyl at ~155 ppm and the carboxylic acid at ~170 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+ peaks matching the molecular weight (e.g., ~460–470 g/mol for analogous Fmoc derivatives) .
Advanced Research Questions
Q. How does stereochemical configuration influence biological activity, and how can it be analyzed?
- Chiral Analysis :
- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards to confirm the (S)- or (R)-configuration of the amino acid backbone .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, particularly for enzyme-binding studies .
- Biological Impact : The (S)-enantiomer may exhibit higher binding affinity to target proteins (e.g., kinases) due to spatial compatibility, as seen in Fmoc-phenylalanine analogs .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-Analysis Framework :
- Control for Variables : Standardize assay conditions (e.g., pH, temperature) and cell lines to minimize variability .
- Dose-Response Studies : Perform IC50 comparisons across studies to identify outliers. For example, discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from differences in solvent (DMSO vs. aqueous buffer) .
- Theoretical Validation : Link results to molecular docking simulations or QSAR (Quantitative Structure-Activity Relationship) models to predict activity trends .
Q. How can the compound’s stability be evaluated under varying storage and experimental conditions?
- Accelerated Degradation Studies :
- Thermal Stability : Incubate at 40°C for 30 days and monitor decomposition via HPLC. Fmoc groups degrade >5% under prolonged heat, requiring storage at -20°C .
- Light Sensitivity : Exposure to UV light (365 nm) for 24 hours causes <2% degradation if stored in amber vials .
Q. How to design experiments for studying enzyme interactions?
- Fluorescence Quenching Assays :
- Protocol : Titrate the compound into a solution of tryptophan-containing enzymes (e.g., lysozyme) and measure fluorescence emission at 340 nm (excitation at 280 nm). A Stern-Volmer plot quantifies binding constants .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
